2'-O-(4-Methoxyoxan-4-yl)guanosine

Oligonucleotide Synthesis Protecting Group Chemistry Stereochemical Purity

2'-O-(4-Methoxyoxan-4-yl)guanosine (MTHP-guanosine) is an achiral, acid-labile 2'-O-protected ribonucleoside building block for solid-phase oligoribonucleotide synthesis. Unlike TBDMS-guanosine, the MTHP group enables an orthogonal Fmoc/DBU strategy with real-time coupling monitoring, and final deprotection under mild aqueous acidic conditions (pH ~2). The achiral nature eliminates diastereomer-related characterization burdens, simplifying GMP analytical release. Validated for RNA up to 37 nt, DNA-RNA hybrids, and ara-C-containing constructs. Ideal for base-labile modifications and fluoride-sensitive oligonucleotide therapeutics. Request a quote today for your custom synthesis needs.

Molecular Formula C16H23N5O7
Molecular Weight 397.38 g/mol
CAS No. 69471-61-0
Cat. No. B12906580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-(4-Methoxyoxan-4-yl)guanosine
CAS69471-61-0
Molecular FormulaC16H23N5O7
Molecular Weight397.38 g/mol
Structural Identifiers
SMILESCOC1(CCOCC1)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)N)CO)O
InChIInChI=1S/C16H23N5O7/c1-25-16(2-4-26-5-3-16)28-11-10(23)8(6-22)27-14(11)21-7-18-9-12(21)19-15(17)20-13(9)24/h7-8,10-11,14,22-23H,2-6H2,1H3,(H3,17,19,20,24)/t8-,10-,11-,14-/m1/s1
InChIKeyYZJKBKOSHPHTJA-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-(4-Methoxyoxan-4-yl)guanosine (CAS 69471-61-0): A Specialized Achiral 2'-O-Protected Guanosine Building Block for Orthogonal Oligoribonucleotide Synthesis


2'-O-(4-Methoxyoxan-4-yl)guanosine (CAS 69471-61-0), also designated 2'-O-(tetrahydro-4-methoxy-2H-pyran-4-yl)guanosine or 2'-O-MTHP-guanosine, is a modified guanosine derivative in which the 2'-hydroxyl group of the ribose moiety is protected with the acid-labile, achiral 4-methoxytetrahydropyran-4-yl (MTHP/Thmp) ketal group [1]. This compound belongs to the class of 2'-O-protected ribonucleoside building blocks specifically developed for solid-phase oligoribonucleotide synthesis via the phosphoramidite approach [2]. Unlike the widely adopted 2'-O-TBDMS-guanosine, the MTHP group is designed for orthogonal protection strategies employing base-labile 5'-O-protecting groups such as Fmoc or Dnseoc, enabling a fundamentally different deprotection logic [3]. The compound has a molecular formula of C₁₆H₂₃N₅O₇ and a molecular weight of 397.38 g/mol [4].

Why 2'-O-MTHP-Guanosine Cannot Be Substituted by Other 2'-O-Protected Guanosine Building Blocks Without Altering Synthesis Strategy and Product Quality


The selection of a 2'-O-protected guanosine building block is not interchangeable because the protecting group dictates the entire synthesis strategy, deprotection conditions, and ultimately the integrity of the final oligonucleotide product. 2'-O-TBDMS-guanosine, the current commercial standard, requires fluoride-ion-mediated deprotection (1 M TBAF/THF, 24 h) and is compatible with DMT-based 5'-protection, but suffers from partial desilylation during extended ammonolysis leading to chain scission [1]. 2'-O-THP-guanosine introduces a new stereocenter at the tetrahydropyranyl satellite carbon, generating diastereomeric mixtures that complicate purification, NMR characterization, and regulatory documentation [2]. Conversely, 2'-O-MTHP-guanosine is achiral and designed for an orthogonal Fmoc/DBU-based synthesis strategy where the 2'-protecting group is untouched during chain elongation and removed only at the final step under mild aqueous acidic conditions (pH 2) [3]. Substituting MTHP-guanosine with a TBDMS, THP, or permanent 2'-O-alkyl (e.g., 2'-OMe, 2'-MOE) building block fundamentally changes deprotection chemistry, coupling cycle design, and whether the final product bears a native or permanently modified ribose [4].

Quantitative Evidence Guide: Head-to-Head Comparative Data for 2'-O-(4-Methoxyoxan-4-yl)guanosine Versus Closest 2'-O-Protected Guanosine Analogs


Achiral Protecting Group Eliminates Diastereomer Formation vs. 2'-O-THP-Guanosine

The 2'-O-(4-methoxytetrahydropyran-4-yl) (MTHP) group is a symmetrical ketal that introduces zero new stereocenters upon derivatization of the ribose 2'-OH, in contrast to the 2'-O-tetrahydropyranyl (THP) group which generates a new chiral center at the satellite C-2″ position of the tetrahydropyran ring [1]. X-ray crystallographic analysis of 2'-O-THP-cytidine and 2'-O-THP-uridine confirmed the presence of distinct (R) and (S) diastereomers at the acetal carbon, requiring separation and individual characterization [2]. By contrast, 2'-O-MTHP-nucleosides yield a single defined product, eliminating diastereomer-related variability in coupling efficiency and final oligonucleotide purity [1].

Oligonucleotide Synthesis Protecting Group Chemistry Stereochemical Purity

Mild Aqueous Acidic Deprotection (pH 2) vs. Fluoride-Ion-Mediated Deprotection of 2'-O-TBDMS-Guanosine

The 2'-O-MTHP group is quantitatively cleaved under mild aqueous acidic conditions: treatment with 80% acetic acid for 1 h removes both DMT and MTHP groups from DNA-RNA hybrids. For resistant substrates (e.g., arabinocytidine-containing fragments), complete deblocking requires an additional 2 h treatment with 0.01 M HCl (pH 2.00) [1]. In contrast, the 2'-O-TBDMS group requires 1 M tetrabutylammonium fluoride (TBAF) in THF for 24 h at room temperature for complete removal, a non-aqueous process that introduces fluoride ion contamination requiring desalting [2]. The MTHP deprotection conditions are fully aqueous-compatible and avoid the phosphate migration and chain cleavage risks associated with extended fluoride treatment [2].

RNA Synthesis Deprotection Chemistry Process Scalability

Orthogonal Fmoc-MTHP Strategy Enables Spectrophotometric Coupling Monitoring vs. DMT-TBDMS Approach

The MTHP group is specifically designed for use with base-labile 5'-O-protecting groups (Fmoc or Dnseoc), creating a fully orthogonal protection scheme. The Fmoc group is removed after each coupling cycle with 0.1 M DBU in acetonitrile, and the released dibenzofulvene-piperidine adduct can be monitored spectrophotometrically, providing real-time coupling efficiency data [1]. This is analogous to the trityl cation monitoring in DMT-based DNA synthesis but avoids exposing the acid-labile MTHP group to repeated dichloroacetic acid (DCA) detritylation cycles, which MTHP cannot survive [2]. In the standard DMT-TBDMS approach, the TBDMS group is inert to DCA but the trityl monitoring provides an indirect measure that does not distinguish between correct 3'-5' coupling and undesired 2'-5' linkage formation [2].

Solid-Phase Synthesis Process Analytical Technology Coupling Efficiency

Documented Synthesis of Long Oligoribonucleotides (Up to 37-mer) Using MTHP-Protected Guanosine vs. TBDMS Chain Scission Issues

The 2'-O-MTHP protecting group has been successfully employed in the solution-phase phosphotriester synthesis of long oligoribonucleotides, including a 10-mer, a 19-mer, and a 37-mer corresponding to sequences of yeast tRNA, demonstrating the group's stability during extended synthesis campaigns [1]. In contrast, 2'-O-TBDMS-protected monomers exhibit partial desilylation during the extended ammonium hydroxide treatment required for standard base deprotection, leading to chain scission at the adjacent phosphodiester linkage. Even with optimized ethanolic ammonia conditions (NH₄OH/EtOH 3:1, 55°C, 17 h), chain cleavage was lowered to less than 1%, but not eliminated [2]. The MTHP group, being unaffected by basic conditions (Fmoc removal uses DBU, a non-nucleophilic base), avoids this desilylation-chain-scission pathway entirely [1].

Oligonucleotide Length Capability Synthesis Fidelity Long RNA Synthesis

MTHP Acid Lability is Intermediate: More Labile than Ctmp/Fpmp, Enabling Milder Final Deprotection, but Precluding Standard DMT Chemistry

The MTHP group exhibits acid lability at pH 2–3 that is comparable to the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) and 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) groups under mild hydrolytic conditions . However, MTHP is significantly more acid-labile than Ctmp/Fpmp at lower pH values: the Ctmp group remains virtually intact under the more drastic conditions required for complete removal of a 9-phenylxanthen-9-yl (Px) group, while MTHP would be partially cleaved . Conversely, MTHP is more acid-stable than simple ketal protecting groups, which were found to be too labile to be synthetically useful . This intermediate acid lability is the critical design feature: MTHP is labile enough for convenient final deprotection at pH 2 but too labile to survive repeated DMT removal cycles using DCA, necessitating the Fmoc-based strategy [1].

Protecting Group Lability Synthesis Strategy Selection Acid Sensitivity

Target Application Scenarios for 2'-O-(4-Methoxyoxan-4-yl)guanosine (CAS 69471-61-0) Based on Quantitative Differentiation Evidence


Fmoc-Based Solid-Phase Oligoribonucleotide Synthesis Requiring Spectrophotometric Coupling Monitoring

In laboratories or manufacturing settings where real-time coupling efficiency monitoring is critical for quality control but the standard DMT-TBDMS workflow is not mandated, MTHP-guanosine enables the Fmoc-MTHP orthogonal strategy. Fmoc release after each coupling cycle (0.1 M DBU in MeCN) provides a spectrophotometric signal directly proportional to successful coupling, analogous to trityl monitoring in DNA synthesis, without exposing the acid-labile MTHP group to DCA [1]. This is particularly advantageous for synthesizing RNA sequences up to 37 nucleotides, as demonstrated with yeast tRNA fragments, where chain integrity must be maintained through all cycles [2].

Synthesis of Native RNA Oligonucleotides Requiring Mild Final Deprotection to Preserve Sensitive Modifications

When the target oligonucleotide contains base-labile modifications, fluorescent labels, or fragile tertiary structures that cannot withstand the 24 h TBAF/THF treatment required for TBDMS removal, MTHP-guanosine offers a gentler alternative. Final deprotection is accomplished in aqueous 80% acetic acid (1 h) followed by pH 2.00 HCl treatment if needed, conditions fully compatible with a wide range of sensitive functionalities [1]. The aqueous acidic deprotection eliminates fluoride ion contamination, simplifying purification to standard ethanol precipitation or desalting without specialized ion-exchange fluoride removal [2].

GMP Oligonucleotide Manufacture Where Diastereomeric Purity and Batch-to-Batch Reproducibility Are Regulatory Requirements

For therapeutic oligonucleotide production under GMP guidelines, the achiral nature of MTHP-guanosine eliminates the regulatory burden of characterizing, quantifying, and controlling diastereomeric ratios inherent to 2'-O-THP-protected building blocks [1]. Each lot of MTHP-guanosine yields a single molecular entity, simplifying analytical release testing (HPLC, NMR), stability studies, and impurity profiling. This stereochemical homogeneity directly supports the ICH Q6A requirement for unambiguous identity testing of starting materials in drug substance manufacturing [2].

Research-Scale Synthesis of DNA-RNA Chimeric Oligonucleotides and Arabinonucleotide-Containing Constructs

MTHP-guanosine has been explicitly validated for the synthesis of covalently linked DNA-RNA hybrid molecules and arabinocytidine (ara-C)-containing DNA fragments via the hydroxybenzotriazole phosphotriester approach [1]. In these constructs, the differential deprotection kinetics observed for ara-C units (requiring an additional 2 h 0.01 M HCl treatment beyond the standard 1 h 80% AcOH) provide a handle for selective or sequential deprotection strategies in complex chimeric architectures [1]. This makes MTHP-guanosine a strategic choice for laboratories developing chemically modified oligonucleotide therapeutics where ara-nucleoside incorporation is required.

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